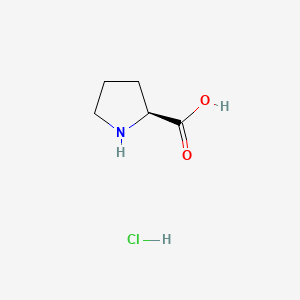

Proline hydrochloride, L-

Beschreibung

BenchChem offers high-quality Proline hydrochloride, L- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline hydrochloride, L- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228375 | |

| Record name | Proline hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-34-3 | |

| Record name | L-Proline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-proline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of L Proline Hydrochloride

Established Chemical Synthesis Routes to L-Proline Hydrochloride

The synthesis of L-proline hydrochloride is commonly achieved through direct and intermediate-based chemical routes. These methods are well-established and scalable for laboratory and industrial applications.

Neutralization-Based Synthesis from L-Proline and Anhydrous HCl

The most direct method for preparing L-proline hydrochloride involves the acid-base neutralization reaction between L-proline and anhydrous hydrogen chloride (HCl). In this process, the secondary amine of the proline ring is protonated by HCl, forming the hydrochloride salt. This method is favored for its simplicity and high atom economy.

The success of the neutralization synthesis hinges on carefully controlled reaction conditions to maximize yield and purity.

Solvent: The choice of solvent is critical. Anhydrous alcohols, such as methanol (B129727) or ethanol (B145695), are frequently used as the reaction medium. mdpi.comsciencemadness.org For instance, one procedure involves dissolving L-proline in methanol and adding a 1M solution of HCl in methanol. mdpi.com Another approach bubbles dry HCl gas through a suspension of L-proline in anhydrous ethanol. sciencemadness.org

Temperature: The reaction temperature influences both the reaction rate and the subsequent crystallization. The initial reaction can be performed at room temperature or under cooled conditions to manage the exothermic nature of the acid-base neutralization. mdpi.comgoogle.com

Atmosphere: To prevent unwanted side reactions with atmospheric moisture, the synthesis is often conducted under an inert atmosphere, such as nitrogen. This is crucial as water can interfere with the crystallization process and the stability of anhydrous HCl solutions.

The following table summarizes typical conditions for neutralization-based synthesis:

Table 1: Optimized Conditions for Neutralization-Based Synthesis| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Starting Material | L-Proline | The direct precursor for the salt. | mdpi.com |

| Reagent | Anhydrous HCl (gas or solution in alcohol) | Provides the chloride counter-ion and protonates the amine. | mdpi.comsciencemadness.org |

| Solvent | Anhydrous Methanol or Ethanol | Dissolves reactants and facilitates the reaction. | mdpi.comsciencemadness.org |

| Temperature | Room Temperature or Cooled (0-10°C) | Controls the exothermic reaction and influences crystal growth. | mdpi.comgoogle.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents absorption of atmospheric moisture. | patsnap.com |

| Reaction Time | 1-24 hours | Ensures complete protonation and salt formation. | mdpi.comgoogle.com |

Isolation and purification of L-proline hydrochloride are typically achieved through crystallization. After the reaction is complete, the product is often precipitated by adding a less polar anti-solvent, such as diethyl ether or dichloroethane. sciencemadness.orggoogle.com The resulting solid is then collected by filtration.

Recrystallization is a key step for enhancing purity. This involves dissolving the crude product in a minimal amount of a suitable solvent (like water or ethanol) and then inducing crystallization by cooling or by adding an anti-solvent. uni-stuttgart.de Techniques like drowning-out crystallization, where an anti-solvent is added to a solution to reduce the solubility of the solute, have been explored for L-proline itself and can be adapted for its salt. researchgate.net The morphology of the crystals, which can range from fine powders to needle-like structures, is influenced by the crystallization conditions. researchgate.netgoogle.com

Conversion via Methyl Ester Hydrochloride Intermediate

An alternative synthetic pathway to L-proline hydrochloride proceeds through the formation and subsequent hydrolysis of its methyl ester hydrochloride. This two-step approach can offer advantages in purification and control.

The first step involves the esterification of L-proline with methanol, typically catalyzed by an acid source like thionyl chloride (SOCl₂) or by bubbling anhydrous HCl gas through the methanol solution. google.comprepchem.com This reaction yields L-proline methyl ester hydrochloride. For example, L-proline can be treated with thionyl chloride in methanol at a cooled temperature (0 to -10°C), followed by refluxing to complete the esterification. google.com The intermediate ester hydrochloride can be isolated as an oil or solid. google.comgoogle.com This intermediate is then hydrolyzed under controlled conditions to cleave the ester group, yielding L-proline hydrochloride. uni-stuttgart.de This method is particularly useful in multi-step syntheses where the ester serves as a protected form of the carboxylic acid. google.com

Advanced Synthetic Approaches to L-Proline and its Derivatives Relevant to Hydrochloride Salt Formation

Modern synthetic chemistry seeks more efficient, sustainable, and stereochemically precise methods. Biocatalysis offers a powerful tool for synthesizing L-proline derivatives, which can then be converted into their hydrochloride salts.

Biocatalytic Amidation of L-Proline to L-Prolinamide (Racemization-Free Processes)

The synthesis of L-prolinamide, a key intermediate for various pharmaceuticals, is highly relevant as it can be readily converted to its hydrochloride salt. google.com Traditional chemical amidation methods can be prone to racemization, where the stereochemical purity of the L-proline is lost. rsc.org Biocatalytic amidation provides a solution to this challenge.

Enzymes, particularly engineered variants of lipase (B570770) B from Candida antarctica (CalB), have been successfully employed to catalyze the direct amidation of unprotected L-proline with ammonia (B1221849) in organic solvents. rsc.orgrsc.org This process is notable for being racemization-free, yielding L-prolinamide with excellent optical purity (ee >99%). rsc.org

Research findings highlight the importance of optimizing various parameters for this biocatalytic transformation:

Enzyme: Immobilized and engineered variants of CalB show significantly higher activity compared to the wild-type enzyme. rsc.org

Solvent: The choice of solvent is crucial due to the low solubility of unprotected L-proline in many organic solvents. rsc.org 2-Methyl-2-butanol (B152257) (2M2B) has been identified as an effective solvent. rsc.org

Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 70°C) to achieve high conversion rates. For instance, at a 145 mM substrate concentration in 2-methyl-2-butanol, an 80% conversion to L-prolinamide was achieved. rsc.orgrsc.org

The resulting L-prolinamide can subsequently be treated with hydrochloric acid to form the stable L-prolinamide hydrochloride, demonstrating the relevance of this advanced biocatalytic step to hydrochloride salt formation. google.com

Table 2: Research Findings on Biocatalytic Amidation of L-Proline

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Catalyst | Immobilized CalB enzyme variant (CalBopt-24 T245S) | Two-fold increase in product formation over wild type. | rsc.org |

| Substrate | Unprotected L-proline | Avoids protection/deprotection steps, improving atom economy. | rsc.org |

| Solvent | 2-Methyl-2-butanol (2M2B) | Optimal solvent for achieving high conversion. | rsc.org |

| Temperature | 70°C | Enhances reaction rate. | rsc.org |

| Conversion Rate | 80% conversion at 145 mM substrate concentration. | Demonstrates process efficiency. | rsc.orgrsc.org |

| Optical Purity | >99% enantiomeric excess (ee) | Confirms the process is racemization-free. | rsc.org |

Enzyme Selection and Engineering (e.g., CalB variants)

The enzyme Candida antarctica lipase B (CalB) and its engineered variants have shown significant promise in the synthesis of L-prolinamide, a precursor that can be converted to L-proline hydrochloride. rsc.org Research has focused on enhancing the catalytic efficiency and stability of CalB through protein engineering. By introducing specific amino acid mutations, variants with improved activity and thermostability have been developed. For instance, rationally designed CalB variants have demonstrated a two-fold increase in L-prolinamide formation compared to the wild-type enzyme. rsc.org This enzymatic approach avoids the use of halogenated solvents and minimizes waste, leading to a significantly improved atom efficiency of 86.4% compared to 45.5% in some chemical processes. rsc.org

Table 1: Performance of Engineered CalB Variants in L-prolinamide Synthesis rsc.org

| Enzyme Variant | Relative Amidation Activity (%) |

|---|---|

| Wild Type CalB | 100 |

This table illustrates the enhanced activity of an engineered CalB variant compared to the wild-type enzyme in the amidation of L-proline.

Solvent Systems and Waste Minimization (e.g., 2-methyl-2-butanol)

The choice of solvent is crucial for optimizing enzymatic reactions and minimizing environmental impact. 2-methyl-2-butanol (2M2B) has been identified as a particularly effective solvent for the CalB-catalyzed amidation of L-proline. rsc.org Despite the low solubility of L-proline in 2M2B, this solvent system achieved 60% conversion without the formation of ester byproducts. rsc.org The use of 2M2B, a tertiary alcohol, circumvents the deactivating effects that primary alcohols like methanol can have on CalB. rsc.org Furthermore, this system allows for the recycling of the immobilized enzyme and minimizes aqueous waste streams, contributing to a greener synthetic process. rsc.orgsemanticscholar.org At a substrate concentration of 145 mM in 2M2B at 70°C, an 80% conversion to L-prolinamide was achieved using an immobilized CalB variant. rsc.org

Novel Phosgene-Based Synthetic Routes from L-5-Oxoproline Esters

A significant advancement in the chemical synthesis of L-proline involves a novel route starting from readily available L-5-oxoproline esters (also known as pyroglutamic acid esters). researchgate.net This method provides a high-yield, one-pot process with excellent stereochemical control.

Stereochemical Control and Yield Optimization

A key feature of the phosgene-based route is the high degree of stereochemical control, ensuring the retention of the desired L-configuration. The reaction proceeds through a series of intermediates, including L-5,5-dichloro-1-(chlorocarbonyl)proline esters and L-5-chloro-1-(chlorocarbonyl)-4,5-dehydroproline esters, before hydrogenation and hydrolysis to the final product. researchgate.net The optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is critical for maximizing the yield and maintaining the high optical purity of the L-proline produced. researchgate.net

Stereoselective Preparation of Substituted L-Proline Derivatives (e.g., 4-(Arylmethyl)proline)

Substituted proline derivatives, particularly those functionalized at the C4 position, are valuable building blocks in medicinal chemistry and materials science. ethz.chthieme.de The development of stereoselective methods to synthesize these analogues is an active area of research.

Wittig Reactions of 4-Oxoproline and Subsequent Hydrogenation

One established strategy for synthesizing 4-substituted proline derivatives involves the Wittig reaction of 4-oxoproline. ethz.ch This reaction introduces a double bond at the 4-position, which can then be hydrogenated to yield the desired saturated derivative. While this method has been successful for preparing derivatives with benzylic or indolylmethyl substituents, it has shown limitations when applied to larger aryl moieties. ethz.ch

Suzuki Reactions Utilizing Organoborane-Proline Derivatives

To overcome the limitations of the Wittig approach, Suzuki cross-coupling reactions have been developed as a more general and versatile method for synthesizing 4-(arylmethyl)proline derivatives. ethz.chthieme.de This strategy involves the reaction of an organoborane-proline derivative with various aryl halides. ethz.ch

The synthesis starts with the hydroboration of a 4-methyleneproline (B1208900) derivative with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate an organoborane intermediate. ethz.ch This intermediate is then used directly in a Suzuki cross-coupling reaction with an aryl bromide. ethz.ch Optimization studies have identified PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) as a highly effective and air-stable palladium catalyst for this transformation. ethz.ch Using this catalyst, a variety of 4-(arylmethyl)proline derivatives have been synthesized in good yields. ethz.chthieme.de Although the diastereoselectivity of the initial hydroboration step can be modest, the resulting diastereomers are separable on a gram scale. ethz.ch

Table 2: Suzuki Cross-Coupling for 4-(Arylmethyl)proline Synthesis ethz.ch

| Aryl Bromide | Product Yield (%) |

|---|---|

| 2-Bromonaphthalene | 83 |

This table highlights the effectiveness of the Suzuki cross-coupling reaction for synthesizing various 4-(arylmethyl)proline derivatives, with the yield for the 2-naphthylmethyl derivative specified.

Automated Radiosynthesis of Fluoro-L-Proline Derivatives for PET Imaging

The automated synthesis of ¹⁸F-labeled fluoro-L-proline derivatives is a critical advancement for producing radiotracers for Positron Emission Tomography (PET) imaging. acs.orgnih.gov These imaging agents, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, are utilized in the detection of various diseases, including different types of carcinomas and pulmonary fibrosis. acs.orgnih.govresearchgate.net Traditional methods for producing these agents often involve manual, multi-step processes with harsh conditions, which are suboptimal. acs.orgresearchgate.net To overcome these limitations, fully automated synthetic routes have been developed. acs.orgnih.gov These automated methods combine the key steps of radiofluorination and deprotection into a streamlined process, which avoids the manual handling of radioactive materials and improves reproducibility. acs.orgnih.govresearchgate.net

The development of specific precursors has been central to enabling effective automation. acs.org For instance, using a sterically hindered tert-butyl derivative as a precursor helps prevent intramolecular side reactions during the fluorination step, leading to a single diastereomer as the product. nih.gov The entire automated process, from the delivery of [¹⁸F]fluoride to the final product, can be completed in approximately 57 to 59 minutes, yielding radiochemically pure isomers suitable for clinical applications. acs.org

Nucleophilic Fluorination of 4-Hydroxy-L-Proline Derivatives

A common and effective method for introducing the ¹⁸F isotope is through the nucleophilic fluorination of 4-hydroxy-L-proline derivatives. acs.orgnih.govresearchgate.net This reaction typically involves using [¹⁸F]fluoride to displace a leaving group on the proline ring, resulting in fluorination with an inversion of configuration. nih.gov

To facilitate this, the hydroxyl group of a starting material like (2S,4R)-N-Boc-4-hydroxy-L-proline is often converted into a better leaving group, such as a tosylate. acs.org The synthesis begins with the esterification of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline, followed by tosylation to prepare the precursor for radiofluorination. acs.org The use of bulky precursors, such as those with N-Boc and tert-butyl ester protecting groups, has been shown to be crucial. acs.orgnih.gov These bulky groups minimize intramolecular side reactions that were an issue in previous syntheses using methyl ester derivatives, thereby improving the cleanliness and efficiency of the fluorination reaction. acs.orgnih.gov The radiofluorination is typically carried out at elevated temperatures, for example at 110 °C for 10-15 minutes, to ensure high conversion. researchgate.netnih.gov

| Precursor | Fluorinating Agent | Product | Radiochemical Yield (RCY) | Purity |

| di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | [¹⁸F]Fluoride | trans-4-[¹⁸F]Fluoro-L-proline | 34 ± 4.3% | >99% |

| di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | [¹⁸F]Fluoride | cis-4-[¹⁸F]Fluoro-L-proline | 41 ± 3.6% | >99% |

Rapid Deprotection Strategies Under Mild Conditions

A significant challenge in the synthesis of fluoro-L-proline radiotracers has been the deprotection step. acs.org Older methods required harsh conditions, such as using triflic acid at temperatures over 100°C, or multiple steps involving different reagents for each protecting group. nih.gov These approaches are not ideal for automated systems and can lead to the formation of byproducts. nih.gov

Green Chemistry Principles in L-Proline Hydrochloride Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.commdpi.comrsc.org L-proline, as a naturally occurring amino acid, is itself an environmentally friendly catalyst (organocatalyst) used in numerous organic reactions. mdpi.comtandfonline.com The principles of green chemistry are also being applied to the synthesis of L-proline derivatives to create more sustainable and efficient industrial processes. mdpi.comrsc.org

Minimization of Hazardous Reagents and Solvents

A key goal of green chemistry is to reduce the use of hazardous materials. rsc.orgresearchgate.net In traditional chemical syntheses of L-proline derivatives like L-prolinamide, hazardous reagents such as thionyl chloride are often used. rsc.org These processes can generate toxic waste, including sulfur dioxide (SO₂) and hydrochloric acid (HCl), and often require hazardous solvents like dichloromethane. rsc.org

To address this, greener alternatives have been developed. One innovative approach is the use of biocatalysts, such as an engineered and immobilized enzyme variant (CalBopt-24 T245S), for the amidation of L-proline. rsc.org This biocatalytic method uses ammonia as the only stoichiometric reagent and can be performed in a recyclable tertiary alcohol solvent, 2-methyl-2-butanol, which is considered less hazardous than chlorinated solvents. rsc.orgrsc.org This process avoids corrosive chemicals and toxic off-gases entirely. rsc.org Similarly, replacing solvents like N,N-dimethylformamide (DMF), which has significant health hazards, with more eco-friendly binary solvent systems like dimethyl sulfoxide (B87167) and butyl acetate (B1210297) is another area of active research. researchgate.net

Atom Economy and Process Efficiency

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. rsc.org Processes with high atom economy are central to green chemistry as they generate less waste. researchgate.net

The traditional chemical synthesis of L-prolinamide using thionyl chloride is a two-step process with a low atom economy of just 45.5%. rsc.org In stark contrast, the biocatalytic amidation of L-proline is a one-pot, single-step reaction that achieves a significantly higher atom economy of 86.4%. rsc.org This enzymatic process produces only water as a byproduct, which can be removed, allowing the solvent to be recycled. rsc.org This not only minimizes waste but also reduces process costs and environmental impact. rsc.org The efficiency of such green methods is further demonstrated by the high purity of the product (ee >99%) and the stability and reusability of the immobilized enzyme catalyst. tandfonline.comrsc.org

Organocatalysis and Chiral Auxiliary Applications of L Proline Hydrochloride

L-Proline as a Versatile Organocatalyst

L-Proline, a naturally occurring secondary amino acid, has emerged as a remarkably versatile and efficient organocatalyst in modern organic synthesis. chemicalbook.comillinois.edunih.gov Its ready availability in both enantiomeric forms, low toxicity, and operational simplicity have established it as a cornerstone of asymmetric catalysis. libretexts.orgresearchgate.net Often referred to as the "simplest enzyme," L-proline's catalytic prowess is attributed to its unique structural and functional features, enabling it to mimic the reaction mechanisms of natural enzymes. chemicalbook.comillinois.edu It effectively catalyzes a wide array of chemical transformations, including aldol (B89426) condensations, Mannich reactions, and Michael additions, with high levels of stereoselectivity. chemicalbook.comnih.govingentaconnect.com

Mechanistic Insights into L-Proline Catalysis (Enamine and Iminium Ion Catalysis)illinois.edunih.govpnas.org

The catalytic activity of L-proline primarily operates through two key mechanistic pathways: enamine catalysis and iminium ion catalysis. libretexts.orgrsc.org In enamine catalysis, L-proline reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgwikipedia.orgresearchgate.net This enamine then attacks an electrophilic acceptor, leading to the formation of a new carbon-carbon bond. libretexts.orgrsc.org Conversely, in iminium ion catalysis, L-proline condenses with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion, which then reacts with a nucleophile. rsc.orgnobelprize.org This dual catalytic capability allows L-proline to participate in a broad spectrum of synthetic transformations. libretexts.org

The catalytic efficacy of L-proline is intrinsically linked to its secondary amine functionality and its rigid five-membered ring structure. longdom.orgreddit.com The secondary amine is crucial for the formation of both enamine and iminium ion intermediates. chemicalbook.comreddit.com Unlike primary amines, the secondary amine of proline leads to the formation of enamines from ketones and aldehydes without competitive imine formation. reddit.com

The pyrrolidine (B122466) ring's conformational rigidity plays a vital role in stereochemical control. longdom.orgwikipedia.org This rigid structure helps to create a well-defined chiral environment around the catalytic center, influencing the facial selectivity of the substrate's approach to the intermediate. rsc.org This steric constraint is a key factor in achieving high enantioselectivity in proline-catalyzed reactions. wikipedia.orgnih.gov The cyclic structure also contributes to the stability of the crucial intermediates and transition states. longdom.org

L-proline functions as a bifunctional catalyst, possessing both a Lewis basic secondary amine and a Brønsted acidic carboxylic acid group within the same molecule. chemicalbook.comnih.govingentaconnect.com The amino group acts as a Lewis base to form the nucleophilic enamine intermediate, while the carboxylic acid group acts as a Brønsted acid. chemicalbook.comingentaconnect.com

This bifunctionality is critical for the catalytic cycle. The carboxylic acid can activate the electrophile (e.g., an aldehyde) through hydrogen bonding, bringing it into close proximity with the enamine intermediate. youtube.comresearchgate.net This intramolecular acid-base cooperation lowers the activation energy of the reaction and plays a pivotal role in the stereochemical outcome by helping to organize the transition state assembly. wikipedia.orgyoutube.com

Table 1: Functional Roles of L-Proline Moieties in Catalysis

| Functional Group | Catalytic Role | Mechanism of Action |

| Secondary Amine | Lewis Base | Forms enamine/iminium ion intermediates with carbonyl compounds. chemicalbook.comingentaconnect.com |

| Carboxylic Acid | Brønsted Acid | Activates electrophiles and stabilizes transition states via hydrogen bonding. chemicalbook.comingentaconnect.comresearchgate.net |

| Pyrrolidine Ring | Chiral Scaffold | Provides a rigid conformational framework, inducing stereoselectivity. longdom.orgwikipedia.org |

The stereoselectivity in L-proline catalysis is largely governed by the formation of highly organized, chair-like transition states that are stabilized by a network of hydrogen bonds. wikipedia.orgyoutube.com In the case of the aldol reaction, a widely accepted model proposed by Houk and List suggests a six-membered cyclic transition state. researchgate.net

In this transition state, the carboxylic acid group of proline forms a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. wikipedia.orgyoutube.com This interaction not only activates the aldehyde but also fixes its orientation relative to the approaching enamine nucleophile. youtube.com This intricate hydrogen-bonding framework minimizes steric interactions and directs the attack of the enamine to one specific face of the aldehyde, thus controlling the stereochemical outcome of the reaction. libretexts.org The zwitterionic character of proline in the transition state is also believed to contribute to the reaction's outcome. wikipedia.org

Applications in Asymmetric Synthesispnas.orglongdom.orgresearchgate.netwikipedia.org

The unique catalytic capabilities of L-proline have been harnessed in a multitude of asymmetric synthetic reactions, providing efficient routes to enantiomerically enriched molecules. nih.govnih.gov Its ability to form carbon-carbon bonds with high stereocontrol has made it an invaluable tool for the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net

One of the earliest and most significant applications of L-proline in organocatalysis is the intramolecular aldol reaction, famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. pnas.orgwikipedia.orgnih.gov Discovered in the 1970s, this reaction involves the L-proline-catalyzed cyclization of an achiral triketone to afford a chiral bicyclic ketol, a key intermediate in steroid synthesis, with high enantiomeric excess. wikipedia.orgwikipedia.orgtcichemicals.com

The HPESW reaction was a seminal discovery, demonstrating the potential of small organic molecules to catalyze complex asymmetric transformations. pnas.orgnih.gov The success of this reaction is attributed to the enamine mechanism, where proline forms an enamine with one of the ketone carbonyls, which then undergoes an intramolecular cyclization by attacking another carbonyl group. rsc.orgwikipedia.orgwikipedia.org The stereochemical outcome is dictated by the aforementioned stabilized transition state. wikipedia.org

Following this pioneering work, the scope of proline-catalyzed aldol reactions was extended to intermolecular variants, significantly broadening their synthetic utility. illinois.edulibretexts.orgpnas.org For instance, the reaction between acetone (B3395972) and various aldehydes catalyzed by L-proline can produce chiral β-hydroxy ketones with good yields and high enantioselectivities. libretexts.orgnih.gov

Table 2: Representative L-Proline Catalyzed Aldol Reactions

| Reaction Type | Reactants | Product | Catalyst Loading | Enantiomeric Excess (ee) |

| Intramolecular (HPESW) | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,7,7a-tetrahydro-1,5(6H)-indanedione | 3 mol% | 93.4% wikipedia.orgtcichemicals.com |

| Intermolecular | Acetone and 4-Nitrobenzaldehyde | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 30 mol% | 76% libretexts.orgnih.gov |

| Intermolecular | Cyclohexanone (B45756) and 4-Nitrobenzaldehyde | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 20-30 mol% | >99% wikipedia.org |

Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. L-proline and its derivatives have proven to be highly effective catalysts for asymmetric Mannich reactions. 20.210.105nih.gov In a typical L-proline-catalyzed three-component Mannich reaction, an aldehyde, an amine, and a ketone react to form a β-amino carbonyl compound. nih.gov The reaction proceeds through an enamine intermediate formed between the ketone and L-proline, which then attacks an imine generated in situ from the aldehyde and amine. illinois.edu This methodology provides access to chiral β-amino aldehydes, which are valuable synthetic intermediates. nih.gov

Research has demonstrated that L-proline can catalyze the Mannich reaction of acetaldehyde (B116499) with N-Boc-imines, yielding β-amino aldehydes with exceptional enantioselectivities. 20.210.105 Furthermore, microwave irradiation has been shown to accelerate L-proline-catalyzed Mannich reactions between cyclohexanone, formaldehyde, and various anilines, leading to high yields and enantiomeric excesses with very low catalyst loading (0.5 mol%). researchgate.net

Table 1: L-Proline Catalyzed Mannich Reactions

| Aldehyde | Amine | Ketone/Aldehyde Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|---|

| Various Aldehydes | p-Anisidine | Various Aldehydes | Not Specified | Not Specified | Excellent | Excellent | Excellent | nih.gov |

| Formaldehyde | Various Anilines | Cyclohexanone | 0.5 | Not Specified (Microwave) | up to 96 | Not Specified | up to 98 | researchgate.net |

| N-Boc-imines | - | Acetaldehyde | Not Specified | Not Specified | High | Not Specified | Extremely High | 20.210.105 |

| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | Not Specified | Not Specified | 50 | Not Specified | 94 | libretexts.org |

Michael Additions (e.g., Cyclohexanone to Trans-Nitrostyrene)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. L-proline hydrochloride has been utilized as a precursor for the development of chiral ionic liquids (CILs) that are effective catalysts for asymmetric Michael additions. mdpi.com For instance, the addition of cyclohexanone to trans-nitrostyrene has been successfully catalyzed by L-proline-based CILs. mdpi.com These reactions can achieve good conversions and high enantioselectivities without the need for an additional acid co-catalyst. mdpi.com

The catalytic cycle is believed to involve the formation of an enamine from cyclohexanone and the L-proline-derived catalyst, which then adds to the nitrostyrene (B7858105) in a stereocontrolled manner. The versatility of this system has been demonstrated by its application to various ketones and aldehydes as donors and nitro-olefins as acceptors. mdpi.com

Table 2: L-Proline-Based Chiral Ionic Liquid Catalyzed Michael Addition of Cyclohexanone to Trans-Nitrostyrene

| Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 10-60 | Ethanol (B145695) | 24-48 | Good | up to 97 | mdpi.com |

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a base. L-proline has been identified as an efficient bifunctional catalyst for this transformation. nih.govbiomedres.us It has been successfully employed in the synthesis of coumarin-3-carboxylic esters via the condensation of salicylaldehyde (B1680747) and diethyl malonate. biomedres.us The reaction proceeds under mild conditions, and in some cases, the product crystallizes directly from the reaction mixture, simplifying purification. biomedres.us

The catalytic activity of L-proline in Knoevenagel condensations has also been explored in green solvents like deep eutectic solvents (DESs), where it has shown enhanced reaction rates and yields. researchgate.netresearchgate.net The bifunctional nature of L-proline is key to its catalytic efficacy, with the amine group acting as a base to deprotonate the active methylene compound and the carboxylic acid group activating the carbonyl group of the aldehyde. researchgate.net

Table 3: L-Proline Catalyzed Knoevenagel Condensation for the Synthesis of Coumarin-3-Carboxylic Esters

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl Malonate | 5.0 | Not Specified | 80 | 48 | 87 | biomedres.us |

| Salicylaldehyde | Diethyl Malonate | 10 | Ethanol | 80 | 18 | 94 | biomedres.us |

| Benzaldehyde | Ethyl Acetoacetate | Not Specified | Deep Eutectic Solvents | 50 | 24 | up to 94.4 | researchgate.netresearchgate.net |

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. While the use of L-proline hydrochloride itself in Diels-Alder reactions is not as extensively documented as in other transformations, the broader class of amine-catalyzed asymmetric Diels-Alder reactions, pioneered by MacMillan and others, highlights the potential of enamine and iminium ion catalysis in this area. tcichemicals.com These reactions typically involve the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst, which then undergoes a stereoselective [4+2] cycloaddition with a diene. The principles of organocatalysis established with proline derivatives are central to these transformations.

Hantzsch Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are important heterocyclic motifs in medicinal chemistry. L-proline has been found to be an effective organocatalyst for the one-pot, four-component Hantzsch synthesis of polyhydroquinoline derivatives. researchgate.net This method offers several advantages, including environmental benignity, high yields, and operational simplicity. researchgate.net The reaction typically involves an aldehyde, a β-dicarbonyl compound, and a source of ammonia (B1221849). L-proline's ability to catalyze this transformation underscores its versatility in promoting complex multi-component reactions. nih.govresearcher.life

Ullmann Reactions

The Ullmann reaction is a copper-catalyzed cross-coupling reaction used to form carbon-nitrogen and carbon-oxygen bonds. L-proline has been identified as an effective ligand to promote Ullmann-type coupling reactions under milder conditions than traditionally required. nih.govnih.gov The coupling of aryl iodides with various nitrogen-containing heterocycles, such as indoles, pyrroles, and imidazoles, proceeds in good to excellent yields at temperatures of 80-90 °C with L-proline as an additive. semanticscholar.org L-proline has also been shown to facilitate the Ullmann-type coupling of vinyl bromides with imidazoles in ionic liquids. rsc.org The use of L-proline and its derivatives as ligands has significantly expanded the scope and utility of the Ullmann reaction in organic synthesis. chimia.ch

Table 4: L-Proline Promoted Ullmann-Type Coupling Reactions

| Aryl/Vinyl Halide | Nucleophile | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodides | Indoles, Pyrroles, Imidazoles, Pyrazoles | CuI / L-proline | Not Specified | 80-90 | Good to Excellent | semanticscholar.org |

| Aryl Bromides | N-containing Heterocycles | CuI / L-proline | Not Specified | 60-90 | Good | chimia.ch |

| Vinyl Bromides | Imidazoles | CuI / L-proline | Ionic Liquid | 90-110 | Good to Excellent | rsc.org |

Wieland-Miescher Ketone Synthesis

The Wieland-Miescher ketone is a key bicyclic building block in the synthesis of steroids and other natural products. wikipedia.org The enantioselective synthesis of the Wieland-Miescher ketone via an intramolecular Robinson annulation is a classic example of L-proline organocatalysis. wikipedia.orgresearchgate.net The reaction involves the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, followed by an L-proline-catalyzed intramolecular aldol condensation of the resulting triketone intermediate. ias.ac.inresearchgate.net This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was one of the earliest examples of asymmetric organocatalysis. tcichemicals.comwikipedia.org The use of L-proline allows for the production of the Wieland-Miescher ketone with high enantiomeric excess. ias.ac.in

Table 5: L-Proline Catalyzed Wieland-Miescher Ketone Synthesis

| Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1 | [pyC4]NTf2 (Ionic Liquid) | 88 | 93 | ias.ac.in |

| Not Specified | DMSO | Not Specified | Not Specified | wikipedia.org |

| Not Specified | DMF | 49 | 76 | wikipedia.org |

Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. L-proline and its derivatives have been shown to be highly effective catalysts for asymmetric versions of this reaction, providing access to chiral cyclohexenone derivatives, which are valuable building blocks in the synthesis of steroids and other natural products. wikipedia.orgresearchgate.net

The catalytic cycle typically involves the formation of an enamine between the ketone substrate and L-proline. This enamine then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting intermediate then undergoes an intramolecular aldol condensation, catalyzed by the proline, to form the chiral bicyclic product with high enantioselectivity. The use of L-proline allows for stereocontrol during the formation of new stereocenters.

Key research findings have demonstrated the efficacy of L-proline in this transformation. For instance, the one-pot Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone, catalyzed by L-proline, yields the corresponding Wieland-Miescher ketone with significant enantiomeric excess. researchgate.net

Table 1: L-Proline Catalyzed Asymmetric Robinson Annulation

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | 35 | DMSO | 89 | 49 | 76 |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | 35 | DMSO | 90 | 55 | 75 |

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. L-proline has been identified as an effective organocatalyst for this reaction, promoting higher yields and often proceeding under milder conditions than traditional acid-catalyzed methods.

The proposed mechanism for the L-proline catalyzed Biginelli reaction involves the initial formation of an acylimine intermediate from the aldehyde and urea. L-proline is believed to facilitate this step and the subsequent nucleophilic addition of the β-ketoester enolate. The final cyclization and dehydration steps lead to the formation of the dihydropyrimidinone ring. The bifunctional nature of L-proline, possessing both acidic (carboxylic acid) and basic (secondary amine) moieties, is thought to play a crucial role in activating the substrates and facilitating the key bond-forming steps.

Studies have shown that a variety of aromatic and aliphatic aldehydes can be successfully employed in the L-proline catalyzed Biginelli reaction, demonstrating the broad scope of this methodology.

Table 2: L-Proline Catalyzed Biginelli Reaction

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | L-proline | Solvent-free, 100°C, 0.5h | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | L-proline | Solvent-free, 100°C, 0.5h | 95 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | L-proline | Solvent-free, 100°C, 1h | 89 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | L-proline | Solvent-free, 100°C, 1h | 94 |

α-Amination

The direct asymmetric α-amination of aldehydes and ketones is a highly valuable transformation for the synthesis of chiral α-amino carbonyl compounds, which are important precursors for amino acids and other biologically active molecules. L-proline has been established as a premier organocatalyst for this reaction, enabling the direct introduction of a nitrogen-containing functional group at the α-position of a carbonyl compound with high enantioselectivity. nih.govorganic-chemistry.org

The reaction mechanism proceeds through the formation of an enamine intermediate from the carbonyl compound and L-proline. This enamine then acts as a nucleophile, attacking an electrophilic nitrogen source, typically an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD). Subsequent hydrolysis of the resulting adduct releases the chiral α-amino carbonyl product and regenerates the L-proline catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the L-proline catalyst in the transition state.

This methodology has been successfully applied to a range of ketones, demonstrating its utility in generating optically active α-hydrazino ketones which can be further transformed into valuable α-amino alcohol derivatives. organic-chemistry.org

Table 3: L-Proline Catalyzed Asymmetric α-Amination of Ketones

| Ketone | Azodicarboxylate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Cyclohexanone | Dibenzyl azodicarboxylate | 20 | CH3CN | 2 | 98 | 97 |

| Cyclopentanone | Dibenzyl azodicarboxylate | 20 | CH3CN | 2 | 94 | >99 |

| Propiophenone | Di-tert-butyl azodicarboxylate | 20 | CH3CN | 20 | 90 | 98 |

| Butanone | Dibenzyl azodicarboxylate | 20 | CH3CN | 2 | 84 | 96 |

Multi-Component Reactions (MCRs) Catalyzed by L-Proline

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. L-proline has proven to be an exceptional catalyst for a variety of MCRs, facilitating the construction of diverse and complex molecular architectures.

Synthesis of Heterocyclic Skeletons (e.g., Coumarin (B35378), Spiro-oxindoles, Imidazoles)

L-proline's ability to act as a bifunctional catalyst makes it particularly well-suited for orchestrating the cascade of reactions involved in MCRs for the synthesis of heterocyclic compounds.

Coumarin Derivatives: L-proline catalyzes the three-component reaction of 4-hydroxycoumarin, an aldehyde, and an amine source, such as 1,3-dimethyl-6-aminouracil, to produce complex coumarin derivatives. researchgate.netresearchgate.net These reactions often proceed with high yields and allow for the generation of molecular diversity by varying the aldehyde component.

Spiro-oxindoles: The synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved through L-proline-catalyzed three-component reactions. A common strategy involves the condensation of an isatin (B1672199), a malononitrile (B47326) or other active methylene compound, and a 1,3-dicarbonyl compound like dimedone. nih.gov L-proline facilitates the initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound.

Imidazoles: L-proline is an effective catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source. The mild reaction conditions and high yields make this a valuable method for accessing this important class of heterocycles.

Table 4: L-Proline Catalyzed Multi-Component Synthesis of Heterocycles

| Heterocycle Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Loading (mol%) | Solvent | Yield (%) |

| Spiro-oxindole | Isatin | Malononitrile | Dimedone | 10 | Ethanol | 94 |

| Spiro-oxindole | 5-Chloroisatin | Malononitrile | Dimedone | 10 | Ethanol | 92 |

| Imidazole | Benzil | Benzaldehyde | Ammonium Acetate | 15 | Methanol (B129727) | 90 |

| Imidazole | Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | 15 | Methanol | 92 |

| Coumarin Derivative | 4-Hydroxycoumarin | Benzaldehyde | 1,3-Dimethyl-6-aminouracil | 10 | Ethanol | 85 |

Development of L-Proline-Based Chiral Catalysts and Ionic Liquids

The inherent chirality and versatile chemical functionality of L-proline make it an excellent starting material for the design and synthesis of more complex chiral catalysts and functional materials, such as chiral ionic liquids.

Chiral Ionic Liquids (CILs) Based on L-Proline

Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them attractive as chiral solvents, reagents, and catalysts for asymmetric synthesis. L-proline is a popular and readily available chiral scaffold for the construction of CILs. mdpi.comdntb.gov.ua

The synthesis of L-proline-based CILs can be achieved by modifying either the carboxylic acid or the secondary amine group of the proline ring. For instance, the amine can be quaternized to form a chiral cation, or the carboxylic acid can be deprotonated to form a chiral anion. A variety of counter-ions can then be introduced to tune the physical and chemical properties of the resulting CIL.

These L-proline-based CILs have been successfully employed as catalysts in asymmetric reactions, such as the Michael addition. researchgate.netorganic-chemistry.org They can act as both the catalyst and the reaction medium, often leading to high conversions and enantioselectivities. Furthermore, the ionic nature of these catalysts can facilitate their recovery and reuse, which is a key principle of green chemistry. Research has shown that CILs where L-proline constitutes the anion can be particularly effective, achieving high conversions and enantioselectivities up to 95% in the asymmetric Michael addition of ketones to nitro-olefins. mdpi.comresearchgate.net

Table 5: Application of L-Proline-Based Chiral Ionic Liquids in Asymmetric Michael Addition

| Michael Donor | Michael Acceptor | L-Proline CIL | Catalyst Loading (mol%) | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| Cyclohexanone | trans-β-Nitrostyrene | [Bmim][Pro] | 30 | Ethanol | 93 | 69 |

| Cyclohexanone | trans-β-Nitrostyrene | [Emim][Pro] | 30 | Ethanol | 95 | 72 |

| Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidinium-based CIL | 10 | - | >99 | 99 |

Proline-Derived Organocatalysts (e.g., Diarylprolinol Silyl (B83357) Ethers, Prolinamides)

Beyond CILs, L-proline is a precursor to a wide array of powerful organocatalysts.

Diarylprolinol Silyl Ethers are among the most versatile and widely used organocatalysts derived from proline. acs.orgnova.edu These catalysts are highly effective in a multitude of stereoselective reactions involving aldehydes. nih.gov They can operate through multiple activation modes, including enamine and iminium-ion catalysis. nih.govacs.org In enamine-mediated transformations (HOMO-activation), they facilitate the introduction of various functionalities at the α-position of saturated aldehydes with high stereoselectivity. nih.govacs.org In iminium-ion mediated processes (LUMO-activation), they enable conjugate additions to α,β-unsaturated aldehydes. nih.govacs.org The robustness and efficiency of diarylprolinol silyl ether catalysts have led to their application in the total synthesis of complex molecules. acs.orgsemanticscholar.org

Prolinamides are another important class of proline-derived organocatalysts. rsc.org By modifying the amide group, the catalyst's properties, such as acidity, steric environment, and hydrogen-bonding capabilities, can be fine-tuned. rsc.org Prolinamides have proven effective in various asymmetric reactions, including aldol and Michael reactions. rsc.orgmdpi.com For example, L-prolinamides derived from chiral β-amino alcohols can act as bifunctional catalysts in the nitro-Michael addition of ketones to β-nitrostyrenes. rsc.org More complex structures, such as interlocked prolinamides in rotaxanes, have been synthesized to enhance catalytic ability and selectivity compared to their non-interlocked counterparts. rsc.orgua.es

L-Proline Hydrochloride in Peptide Synthesis

L-proline is a unique amino acid due to its secondary amine structure, which imposes significant conformational constraints on the peptide backbone. L-proline hydrochloride is a common and stable form used in solid-phase peptide synthesis (SPPS). medchemexpress.com

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. du.ac.inluxembourg-bio.com The incorporation of a proline residue follows the general cycle of SPPS: deprotection of the N-terminal amine on the resin-bound peptide, followed by the coupling of the next activated amino acid. du.ac.in Due to its secondary amine, proline can present unique challenges. For instance, the coupling reaction to a proline residue can be slower, and aggregation of the peptide chain can sometimes occur. biotage.com Strategies such as using pseudoproline dipeptides can be employed to disrupt aggregation and improve synthesis efficiency. luxembourg-bio.comsigmaaldrich.com

To facilitate the formation of the amide (peptide) bond, the carboxylic acid group of the incoming amino acid must be activated. omanchem.com A widely used and highly effective activation method for Fmoc-based SPPS is the use of aminium/uronium salt reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in combination with an additive like HOBt (1-Hydroxybenzotriazole). omanchem.comcreative-peptides.comrsc.org

The combination of HBTU and HOBt is effective for several reasons:

Rapid Activation : HBTU provides very rapid activation of the carboxylic acid, leading to complete coupling reactions in as little as 10-30 minutes. nih.gov

Reduced Racemization : HOBt is crucial for minimizing the risk of racemization (loss of stereochemical purity) at the α-carbon of the activated amino acid. creative-peptides.comrsc.org

High Efficiency : This activation strategy is highly efficient, even for sterically hindered couplings or "difficult" amino acids that might otherwise require double coupling. nih.gov

The mechanism involves HBTU reacting with the carboxylate of the Fmoc-protected proline to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. creative-peptides.com

Ensuring that each coupling step proceeds to completion is critical for the success of SPPS. nih.gov Several qualitative tests are used to monitor the presence of unreacted (free) primary amines on the resin. peptide.com However, because proline is a secondary amine, the most common method, the Kaiser test, is not reliable. peptide.com The Kaiser test gives a characteristic dark blue color with primary amines but yields a less intense reddish-brown color with N-terminal proline, which can be difficult to interpret. peptide.comiris-biotech.de

Therefore, alternative tests are necessary to accurately monitor proline coupling:

Chloranil Test : This test produces a dark blue to green color on the resin beads in the presence of free secondary amines like proline. peptide.comiris-biotech.de

Isatin Test : This test also gives a blue color with unprotected N-terminal proline residues. peptide.com

If these tests indicate an incomplete reaction, a second coupling (recoupling) is performed to drive the reaction to completion. peptide.com If unreacted sites remain, they are often "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of deletion peptide sequences. peptide.com In addition to chemical tests, modern automated synthesizers can use real-time monitoring techniques, such as tracking resin swelling, to assess coupling efficiency. rsc.orgresearchgate.net

Influence on Conformational Stability of β-Turn Structures in Synthetic Peptides

The unique, conformationally constrained structure of the proline residue plays a critical role in peptide and protein architecture, particularly in the formation and stabilization of β-turn structures. A β-turn is a region of the polypeptide chain involving four amino acid residues (designated i, i+1, i+2, and i+3) where the chain reverses its direction. Proline's cyclic side chain, which links back to the peptide backbone's nitrogen atom, restricts the possible values of the phi (φ) dihedral angle to approximately -60°. This inherent rigidity significantly reduces the conformational entropy of the unfolded state when proline is incorporated into a peptide chain, thereby stabilizing folded structures.

Statistical analyses of known protein structures have revealed a strong positional preference for proline within β-turns. It is most frequently found at the i+1 position of Type I and Type II β-turns. In a Type I β-turn, proline at the i+1 position readily adopts the required φ and psi (ψ) angles. In Type II turns, proline is favored at the i+1 position, while glycine, due to its lack of a side chain, is preferred at the i+2 position to avoid steric clashes. More complex turns, such as the Type VIa2 β-turn, can be stabilized by a cis-proline residue at the i+2 position, often involving specific interactions like C–H/O hydrogen bonds between the proline and a neighboring residue.

The table below presents data from studies on Ribonuclease Sa (RNase Sa), illustrating the change in conformational stability upon mutating specific residues to proline within β-turns.

| Original Mutation | β-Turn Type | Residue Position | Change in Stability (ΔΔG°, kcal/mol) |

| S48P | Type II | i | +1.3 |

| S31P | Type I | i+1 | +0.9 |

| T76P | Type II | i+1 | +0.8 |

These findings underscore the principle that optimizing β-turn sequences by incorporating proline at favored positions is a viable and potent method for enhancing the structural stability of synthetic peptides and proteins.

Biochemical Roles and Metabolic Pathways of L Proline

L-Proline Metabolism

The cellular concentration of L-proline is maintained through a dynamic balance between its biosynthesis, catabolism, and transport. These metabolic pathways are compartmentalized between the cytosol and mitochondria and are tightly regulated to meet the physiological demands of the cell. The interconversion of proline and glutamate (B1630785) is a key feature of this metabolism, sharing the common intermediate Δ1-pyrroline-5-carboxylate (P5C). nih.gov

The primary pathway for L-proline biosynthesis in many organisms begins with the amino acid L-glutamate. wikipedia.org This conversion is an energy-dependent process requiring ATP and NAD(P)H. The synthesis is a two-step enzymatic process that occurs in the cytosol or mitochondria, depending on the organism and cellular conditions.

The initial step involves the ATP-dependent phosphorylation of L-glutamate at its γ-carboxyl group, catalyzed by Glutamate 5-kinase, to form γ-glutamyl phosphate (B84403). nih.govyoutube.com This intermediate is then reduced by γ-glutamyl phosphate reductase in an NADPH-dependent reaction to yield glutamate-γ-semialdehyde. nih.govnih.gov In plants and some other organisms, these first two steps are carried out by a single bifunctional enzyme known as Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.govresearchgate.net Glutamate-γ-semialdehyde exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C), with the cyclized form being predominant at physiological pH. nih.govyoutube.com

The key enzymes driving L-proline biosynthesis are highly conserved across species.

Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the initial, rate-limiting steps in proline synthesis from glutamate. researchgate.net It possesses both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities, channeling the substrate from the first reaction to the second. nih.gov

Pyrroline-5-Carboxylate Reductase (PYCR): This enzyme catalyzes the final step in the pathway, reducing P5C to L-proline. nih.govresearchgate.net This reaction is dependent on the cofactor NADH or NADPH. frontiersin.org In humans, three isoforms of PYCR (PYCR1, PYCR2, and PYCR3) have been identified, with PYCR1 and PYCR2 being localized to the mitochondria and PYCR3 to the cytosol. researchgate.net Mutations in the genes for these enzymes can lead to metabolic disorders. researchgate.net

| Enzyme | Function | Cofactor(s) | Location (Eukaryotes) |

| Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) | Converts Glutamate to Glutamate-γ-semialdehyde/P5C | ATP, NADPH | Mitochondria |

| Pyrroline-5-Carboxylate Reductase (PYCR) | Reduces P5C to L-Proline | NADH, NADPH | Mitochondria, Cytosol |

The degradation of L-proline, also known as proline oxidation, is a mitochondrial process that reverses the biosynthetic pathway, converting proline back to glutamate. nih.govplos.org This pathway is a significant source of cellular energy and links proline metabolism directly to the TCA cycle.

The first and rate-limiting step is the oxidation of L-proline to P5C, catalyzed by the enzyme Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.govmedlineplus.gov PRODH is a flavoenzyme tightly associated with the inner mitochondrial membrane. nih.gov The P5C generated is then further oxidized to L-glutamate in a reaction catalyzed by P5C dehydrogenase (P5CDH). researchgate.netresearchgate.net The resulting glutamate can be converted by glutamate dehydrogenase or a transaminase into α-ketoglutarate, an intermediate of the TCA cycle, thereby contributing to cellular energy production. nih.gov

The activity of PRODH is a critical node in cellular metabolism with a dual function. During the oxidation of proline, electrons are transferred from proline to the enzyme's FAD cofactor. These electrons can then be passed to the mitochondrial electron transport chain (ETC). nih.gov

Energy Production: When electrons from PRODH enter the ETC at Coenzyme Q, they contribute to the proton gradient that drives ATP synthesis via oxidative phosphorylation. nih.gov This makes proline a valuable fuel source, particularly under conditions of nutrient stress. researchgate.netmdpi.com

ROS Generation: Alternatively, the electrons can be used to directly reduce molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.netnih.gov This PRODH-dependent ROS production can act as a signaling mechanism or, at high levels, induce cellular senescence and apoptosis. mdpi.comnih.gov Therefore, PRODH can function as either a tumor suppressor by generating apoptotic ROS or a pro-survival factor by producing ATP, depending on the cellular context and microenvironment. nih.govresearchgate.net

The proline metabolic pathway plays a significant role in maintaining the homeostasis of several key amino acids. The reversible conversion between proline and glutamate directly links their cellular pools. nih.gov Studies have shown that the overexpression of PRODH/POX can lead to a decrease in the intracellular levels of not only proline but also glutamate and glutamine in certain cell types. nih.govplos.org

This demonstrates that the proline catabolic pathway is interconnected with glutamate and glutamine metabolism. plos.org Glutamate is a precursor for glutamine synthesis (catalyzed by glutamine synthetase), and glutamine can be converted back to glutamate (by glutaminase). This "proline-glutamate-glutamine" axis is crucial for various cellular functions, including nitrogen metabolism, biosynthesis, and, in the nervous system, neurotransmission. nih.govnih.gov The activity of PRODH can thus influence the availability of glutamate for these diverse roles. plos.org

Proline metabolism does not operate in isolation; it is closely integrated with the metabolic pathways of arginine and polyamines. nih.govresearchgate.net The key link is the intermediate P5C, which can also be synthesized from ornithine, a central molecule in the urea (B33335) cycle and a precursor for both arginine and polyamine synthesis. nih.govwikipedia.org

Ornithine can be converted to glutamate-γ-semialdehyde (and thus P5C) by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.gov This reaction makes the biosynthetic pathways of proline and arginine bidirectional. wikipedia.org Depending on the metabolic state of the cell, ornithine can be used to produce proline, or conversely, proline-derived P5C can be converted to ornithine. nih.govresearchgate.net

Furthermore, ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). nih.gov These polycations are essential for cell growth, proliferation, and differentiation. The conversion of ornithine to putrescine is catalyzed by ornithine decarboxylase (ODC). Therefore, the regulation of proline and ornithine metabolism has a direct impact on the cellular availability of precursors for polyamine synthesis. researchgate.net This intricate network allows cells to coordinate nitrogen and carbon metabolism across several crucial biosynthetic pathways. nih.gov

Interconnections with Arginine and Polyamine Synthesis Pathways

Proline as a Nitrogenous Substrate for Polyamines

L-proline serves as a crucial precursor for the synthesis of polyamines, which are small, aliphatic nitrogenous bases essential for cell growth, proliferation, and differentiation. nih.govnih.gov The metabolic pathway involves the conversion of L-proline to ornithine. nih.govresearchgate.net This ornithine is then decarboxylated by the enzyme ornithine decarboxylase (ODC) to produce putrescine, the simplest polyamine. nih.gov Putrescine can be further converted to higher polyamines like spermidine and spermine through the addition of aminopropyl groups. researchgate.netoup.com

This conversion of proline to polyamines is particularly significant in tissues with high rates of cell turnover, such as the intestinal epithelium. nih.gov Studies in porcine models have demonstrated that dietary supplementation with L-proline can increase the synthesis of polyamines in the fetal intestine, leading to enhanced cell proliferation and fetal growth. nih.gov The regulation of this pathway is complex, with evidence suggesting that it is controlled at a post-transcriptional level. frontiersin.org

Proline-Pyrroline-5-Carboxylate (P5C) Cycle and its Regulatory Roles

The Proline-Pyrroline-5-Carboxylate (P5C) cycle is a key metabolic pathway that interconverts proline and glutamate, with P5C as a central intermediate. nih.govnih.gov This cycle is not a simple reversible reaction but involves two distinct enzymes: proline dehydrogenase/oxidase (PRODH/POX) in the mitochondria, which converts proline to P5C, and P5C reductase (PYCR) in the cytosol, which reduces P5C back to proline. nih.govresearchgate.net

This spatial separation of the enzymes allows the P5C cycle to function as a redox shuttle, transferring reducing or oxidizing potential between cellular compartments. nih.govresearchgate.net The conversion of proline to P5C by PRODH/POX is coupled to the reduction of FAD to FADH₂, which can then donate electrons to the mitochondrial electron transport chain, generating ATP and reactive oxygen species (ROS). nih.govnih.gov Conversely, the reduction of P5C to proline by PYCR utilizes NAD(P)H, thereby influencing the cellular NAD(P)+/NAD(P)H ratio. nih.govnih.gov

The P5C cycle plays a significant regulatory role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle, the urea cycle, and proline metabolism. nih.gov It is involved in energy homeostasis, redox signaling, and the regulation of cell survival and apoptosis. nih.govcreative-proteomics.com Dysregulation of the P5C cycle has been implicated in various pathological conditions, including metabolic disorders and cancer. creative-proteomics.com

Physiological Functions of L-Proline

Contribution to Protein Structure and Stability (e.g., Collagen Triple Helix, β-turns)

L-proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine (B122466) ring, confers significant rigidity to the polypeptide backbone. nih.govresearchgate.net This structural constraint makes proline a critical component in the formation and stability of specific protein secondary structures.

Most notably, proline is a major constituent of collagen, the most abundant protein in mammals. drinkharlo.comnih.govwikipedia.org The collagen triple helix is composed of three polypeptide chains, each with a repeating Gly-X-Y sequence, where X is often proline and Y is frequently 4-hydroxyproline (B1632879) (Hyp), a post-translationally modified form of proline. nih.govwisc.edu The high content of proline and hydroxyproline (B1673980) residues is crucial for the stability of the collagen triple helix, preorganizing the individual strands into a polyproline II-type helical conformation. nih.govresearchgate.net The hydroxylation of proline to hydroxyproline, a reaction that requires vitamin C, further stabilizes the triple helix through stereoelectronic effects. nih.govwikipedia.org

| Structural Feature | Role of L-Proline |

| Collagen Triple Helix | The high content of proline and its hydroxylated form, hydroxyproline, is essential for the stability of the triple helix structure. drinkharlo.comnih.govresearchgate.net Proline's rigid ring structure helps to maintain the required helical conformation of the individual polypeptide chains. nih.gov |

| β-turns | Proline is frequently found in β-turns, which are tight turns in the polypeptide chain that are crucial for the compact folding of globular proteins. researchgate.net Its unique structure facilitates the formation of these turns. researchgate.net |

Role in Cell Metabolism and Physiology

L-proline is not only a building block of proteins but also an active participant in cellular metabolism and physiology, with roles in oxidative stress protection and redox balance. creative-proteomics.comnih.gov

Proline has been shown to protect cells against oxidative stress induced by various agents, including hydrogen peroxide and certain carcinogens. nih.gov This protective effect is attributed to several mechanisms. Proline can act as a direct scavenger of reactive oxygen species (ROS), and it can also help to stabilize proteins and antioxidant enzymes, thereby enhancing the cell's enzymatic antioxidant machinery. nih.govresearchgate.netmdpi.com

| Protective Mechanism | Research Findings |

| ROS Scavenging | Proline has been shown to directly scavenge reactive oxygen species, although the exact mechanisms are still under investigation. nih.govresearchgate.net |

| Enzyme Stabilization | Exogenous proline has been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase under stress conditions. researchgate.netmdpi.com |

| Glutathione (B108866) Pool Maintenance | In the presence of oxidative stress, proline helps to maintain the intracellular levels of reduced glutathione (GSH) and the GSH/GSSG ratio. nih.gov |

The metabolism of proline is intrinsically linked to the cellular balance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP) in both their oxidized (NAD+, NADP+) and reduced (NADH, NADPH) states. nih.govd-nb.info

Proline biosynthesis from glutamate is an NADPH-dependent process. nih.govnih.gov Specifically, the enzyme pyrroline-5-carboxylate reductase (PYCR) utilizes NAD(P)H to reduce P5C to proline. nih.govd-nb.info This consumption of NADPH can influence the cellular NADP+/NADPH ratio. researchgate.netfrontiersin.org

Conversely, the degradation of proline back to glutamate involves two oxidative steps. The first, catalyzed by proline dehydrogenase (PRODH), reduces FAD to FADH₂. The second, catalyzed by P5C dehydrogenase (P5CDH), reduces NAD+ to NADH. d-nb.info The interplay between proline synthesis and degradation, therefore, directly impacts the cellular pools of these critical redox cofactors. nih.govd-nb.info This connection is vital for maintaining redox homeostasis, which is essential for numerous cellular processes, including energy production, biosynthetic pathways, and antioxidant defense. nih.govd-nb.info Recent studies have highlighted that mitochondrial NADP+ is essential for proline biosynthesis, and a deficiency in the enzyme that produces mitochondrial NADP+ (NADK2) leads to proline auxotrophy. nih.gov

Oxidative Stress Protection and Redox Balance

Glutathione (GSH) Synthesis and Reactive Oxygen Species (ROS) Reduction

L-proline plays a significant role in cellular redox homeostasis by contributing to the reduction of reactive oxygen species (ROS) and supporting the glutathione (GSH) antioxidant system. The accumulation of proline is associated with the enhanced activity of antioxidant enzymes. researchgate.net Studies have shown that proline can quench ROS as effectively as other scavengers like N-acetyl cysteine. researchgate.net One mechanism by which proline exerts its protective effect is by preserving the intracellular pool of glutathione, a critical antioxidant. Under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂), the addition of L-proline helps maintain the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). nih.gov For instance, in cells subjected to H₂O₂ stress, 5 mM proline was able to maintain the GSH/GSSG ratio at 47 ± 11, effectively protecting the cell's redox status. nih.gov

This protective quality translates to increased cell viability under oxidative stress. Research across various mammalian cell lines demonstrates that proline supplementation significantly improves survival rates when cells are exposed to oxidative agents. nih.gov The secondary amine in proline's unique pyrrolidine ring is crucial for this antioxidant activity, allowing it to react with and stabilize free radicals. nih.govmdpi.com Proline metabolism itself is linked to ROS generation in mitochondria, which can act as a signaling mechanism; however, exogenous proline supplementation generally confers protection against oxidative damage. nih.gov

Table 1: Effect of L-Proline on Cell Survival Under Oxidative Stress (H₂O₂)

| Cell Line | H₂O₂ Treatment | Condition | Survival Rate (%) | Source |

|---|---|---|---|---|

| HEK 293 | 0.5 mM, 3 h | Control (No Proline) | 39 | nih.gov |

| HEK 293 | 0.5 mM, 3 h | + 5 mM Proline | 77 | nih.gov |

| HepG2 | 1 mM, 3 h | Control (No Proline) | ~55 | nih.gov |

| HepG2 | 1 mM, 3 h | + 5 mM Proline | ~77 | nih.gov |

| HeLa | 1 mM, 3 h | Control (No Proline) | ~55 | nih.gov |

| HeLa | 1 mM, 3 h | + 5 mM Proline | ~77 | nih.gov |

| BJAB | 2-2.5 mM, 3 h | Control (No Proline) | ~50 | nih.gov |

| BJAB | 2-2.5 mM, 3 h | + 5 mM Proline | 67 | nih.gov |

| Jurkat | 2-2.5 mM, 3 h | Control (No Proline) | ~50 | nih.gov |

| Jurkat | 2-2.5 mM, 3 h | + 5 mM Proline | 76 | nih.gov |

Osmoprotection and Stress Adaptation

L-proline is a well-established osmoprotectant, accumulating in various organisms, particularly plants and bacteria, in response to environmental stressors such as drought, high salinity, and extreme temperatures. caymanchem.commdpi.comnih.gov As a compatible osmolyte, proline can accumulate to high concentrations in the cytoplasm without interfering with normal cellular metabolism. mdpi.comnih.gov This accumulation lowers the cellular water potential, helping to maintain turgor pressure and prevent water loss under hyperosmotic conditions. mdpi.com